Home > Products > Screening Compounds P141533 > (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE -

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

Catalog Number: EVT-3572264
CAS Number:
Molecular Formula: C22H22BrN3O3
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775 (21)

    Compound Description: PF-06747775 (21) is a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including those containing the T790M gatekeeper mutation. [] It exhibits selectivity for these mutant EGFRs over wild-type EGFR, making it a promising therapeutic candidate for EGFR mutant-driven non-small cell lung cancer (NSCLC). [] PF-06747775 (21) is currently under evaluation in phase I clinical trials. []

PF-06459988

    Compound Description: PF-06459988 is a potent, irreversible inhibitor of EGFR mutants harboring the T790M mutation. [] It displays a high degree of selectivity for these drug-resistant mutants over wild-type EGFR. [] Notably, PF-06459988 possesses minimal intrinsic chemical reactivity in its electrophilic warhead, resulting in reduced off-target proteome reactivity compared to earlier irreversible EGFR inhibitors. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (8)

    Compound Description: Compound (8) is a highly selective inhibitor of the receptor tyrosine kinase c-Met. [] This selectivity towards c-Met was achieved through a structure-based drug design approach and medicinal chemistry optimization. [] Despite its favorable selectivity profile for c-Met, compound (8) demonstrated broad inhibition across the phosphodiesterase (PDE) family. [] This off-target activity was linked to adverse cardio-related effects in rats, ultimately leading to the termination of its preclinical development. []

Acrizanib (LHA510)

    Compound Description: Acrizanib (LHA510) is a potent, small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). [] Developed specifically for topical ocular delivery, acrizanib displays promising efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure. [] It possesses favorable ocular pharmacokinetic properties in rabbits and offers flexibility in formulation. []

    Relevance: Acrizanib, similar to 3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide, incorporates a 1-methyl-1H-pyrazol-yl moiety, albeit without a specified position for the methyl group in the published abstract. [] This structural similarity suggests that 3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide might also exhibit activity toward angiogenesis-related targets, particularly those involving VEGFR-2.

Properties

Product Name

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

IUPAC Name

(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

Molecular Formula

C22H22BrN3O3

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C22H22BrN3O3/c1-26-14-17(13-25-26)12-24-22(27)10-4-16-3-9-21(28-2)18(11-16)15-29-20-7-5-19(23)6-8-20/h3-11,13-14H,12,15H2,1-2H3,(H,24,27)/b10-4+

InChI Key

GMQWYGXUKNQUOQ-ONNFQVAWSA-N

SMILES

CN1C=C(C=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br

Isomeric SMILES

CN1C=C(C=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.